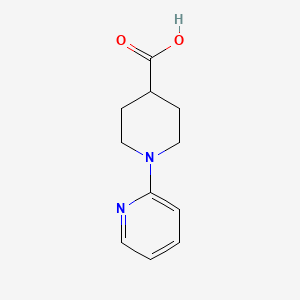

1-(Pyridin-2-yl)piperidine-4-carboxylic acid

Description

1-(Pyridin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a pyridin-2-yl moiety. This structure combines the rigidity of the pyridine ring with the conformational flexibility of the piperidine scaffold, making it a versatile intermediate in medicinal chemistry and drug development. Notably, it serves as a critical building block in the synthesis of avatrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia in patients with chronic liver disease . Its carboxylic acid group enhances solubility and enables further functionalization, while the pyridine ring contributes to π-π stacking interactions in biological targets. The compound’s physicochemical properties, such as its pKa (~3.02) and molecular weight (233.32 g/mol), are influenced by the electronic effects of the pyridine and the ionizable carboxylic acid group .

Properties

IUPAC Name |

1-pyridin-2-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-4-7-13(8-5-9)10-3-1-2-6-12-10/h1-3,6,9H,4-5,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPQTEYBFNCZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590474 | |

| Record name | 1-(Pyridin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685827-70-7 | |

| Record name | 1-(Pyridin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)piperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of pyridine-2-carboxylic acid with piperidine under specific conditions. The reaction typically requires a catalyst and a solvent, such as acetonitrile or ethanol, to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-(Pyridin-2-yl)piperidine-4-carboxylic acid, with the molecular formula , exhibits unique structural features that contribute to its biological activities. The compound can interact with various biomolecules, including enzymes and receptors, through specific binding interactions. These interactions often involve hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation depending on the context.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways, such as:

- Cell Signaling : It modulates signaling pathways by binding to specific receptors or enzymes.

- Gene Expression : Interacts with transcription factors, affecting cellular metabolism and function.

- Cellular Effects : Influences various types of cells and cellular processes, impacting gene expression and cellular metabolism.

Scientific Research Applications

This compound has several notable applications across different scientific domains:

Chemistry

In synthetic organic chemistry, this compound serves as a building block for creating more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable intermediate in organic synthesis.

Biology

The compound is investigated for its potential as a ligand in biochemical assays. Its structural components suggest possible interactions with neurotransmitter systems in the central nervous system (CNS), indicating relevance in studies related to CNS disorders.

Medicine

This compound has been explored for its therapeutic properties, including:

- Anti-inflammatory Activity : Preliminary studies indicate potential anti-inflammatory effects.

- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against various tumor cell lines. For instance, it exhibited an IC50 value of 9.27 µM against ovarian adenocarcinoma cells and 1.143 µM against renal cancer cells when modified appropriately .

Case Studies

Several case studies highlight the potential of this compound in drug discovery:

- Cytotoxicity Studies : Research has shown that this compound induces apoptosis in cancer cells through mechanisms that enhance interaction with apoptotic pathways.

- Neuroprotective Effects : In vitro studies indicated that treatment with this compound reduced cell death in neuronal cultures exposed to neurotoxic agents, suggesting its utility in neurodegenerative diseases.

- Antinociceptive Properties : Animal model studies demonstrated dose-dependent pain relief comparable to established analgesics, indicating its potential use in pain management.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(pyridin-2-yl)piperidine-4-carboxylic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Position and Bioactivity :

- The position of the pyridine substituent significantly impacts biological interactions. For example, 1-(pyridin-2-yl) derivatives are more common in thrombopoietin receptor agonists (e.g., avatrombopag) due to optimal binding geometry, whereas pyridin-4-yl analogues (e.g., 210962-09-7) are often used in salt forms to enhance solubility .

- Trifluoromethyl groups (e.g., 821768-09-6) improve metabolic stability and lipophilicity, making such derivatives valuable in CNS-targeting drugs .

Functional Group Effects :

- The carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and target engagement. For instance, the hydrochloride salt of the pyridin-4-yl analogue (210962-09-7) shows ~20% higher aqueous solubility compared to the free acid form .

- Protective groups like tert-butoxycarbonyl (Boc) in 167263-07-2 facilitate selective modifications during synthesis, reducing side reactions .

Heterocyclic Ring Variations: Replacement of pyridine with pyrimidine (e.g., 1208087-83-5) introduces additional hydrogen-bonding sites, enhancing affinity for kinase ATP-binding pockets .

Table 2: Physicochemical and Pharmacokinetic Properties

| Compound Name | LogP | pKa (Carboxylic Acid) | Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|---|

| This compound | 1.2 | 3.02 | 15.8 (pH 7.4) | 85 |

| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride | -0.5 | 2.8 | 32.1 (pH 7.4) | 78 |

| 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | 2.1 | 2.95 | 8.4 (pH 7.4) | 92 |

| 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | 1.8 | 3.1 | 6.3 (pH 7.4) | 88 |

Research Highlights:

- Avatrombopag Synthesis : The parent compound’s carboxylic acid group is esterified in avatrombopag to improve oral bioavailability, demonstrating its utility in prodrug design .

- Salt vs. Free Acid Forms : Hydrochloride salts (e.g., 210962-09-7) exhibit superior crystallinity and stability, favoring their use in solid-dose formulations .

Limitations and Contradictions:

- lists 4-piperidinecarboxylic acid’s molecular formula as CH11NO2, which conflicts with standard stoichiometry (C6H11NO2). This discrepancy may arise from transcription errors .

- The therapeutic relevance of trifluoromethyl derivatives () is inferred from structural trends rather than explicit pharmacological data .

Biological Activity

1-(Pyridin-2-yl)piperidine-4-carboxylic acid, also known as 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride, is a compound notable for its unique structural features combining piperidine and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅ClN₂O₂, with a molecular weight of approximately 242.70 g/mol. The compound typically appears as a yellow to brown solid. Its structural characteristics enable it to interact with various biological receptors, suggesting a diverse range of pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| Appearance | Yellow to brown solid |

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors involved in various physiological processes. This interaction can modulate the activity of these targets, leading to significant biological effects such as neuropharmacological responses and potential anticancer activity.

Neuropharmacological Effects

Research indicates that the compound may exhibit neuropharmacological properties, which could be beneficial in treating neurological disorders. Initial studies suggest interactions with neurotransmitter receptors that could influence synaptic transmission and neuronal excitability.

Anticancer Potential

This compound has been investigated for its anticancer properties. Various derivatives of piperidine compounds have shown cytotoxic effects against different cancer cell lines, indicating that modifications to the structure can enhance biological activity . For instance, studies have demonstrated that certain analogs exhibit significant antiproliferative effects against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Case Studies

Several studies have highlighted the potential of this compound in drug discovery:

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various tumor cell lines. For example, one study reported an IC50 value as low as 9.27 µM against ovarian adenocarcinoma cells (OVXF 899) and even lower against renal cancer cells (IC50 = 1.143 µM) when modified appropriately .

- Mechanistic Insights : Another study explored the mechanism by which piperidine derivatives induce apoptosis in cancer cells, suggesting that the presence of the pyridine ring enhances interaction with apoptotic pathways .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Isonipecotic acid | Piperidine ring | Different receptor affinity |

| Pyrrolidine derivatives | Similar nitrogen-containing structure | Varying pharmacological profiles |

| 1-(Pyridin-3-yl)-piperidine-4-carboxylic acid | Pyridine at position 3 | Variation in biological activity |

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.